molecular formula C8H5Cl2NO B12872842 2-Chloro-7-(chloromethyl)benzo[d]oxazole

2-Chloro-7-(chloromethyl)benzo[d]oxazole

Cat. No.: B12872842
M. Wt: 202.03 g/mol
InChI Key: OZUTZDGVPBBQOY-UHFFFAOYSA-N
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Description

2-Chloro-7-(chloromethyl)benzo[d]oxazole (CAS 1804145-64-9) is a high-value benzoxazole derivative supplied for research applications. With a molecular formula of C8H5Cl2NO and a molecular weight of 202.04 g/mol, this compound features a benzoxazole core structure that is doubly functionalized with chloro and chloromethyl substituents, making it a versatile and reactive intermediate in organic synthesis and medicinal chemistry research . Benzoxazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of pharmacological activities . This specific compound's strategic substitution pattern allows researchers to utilize it as a key precursor for the design and synthesis of more complex molecules. The reactive chloromethyl group serves as an excellent handle for further functionalization, enabling nucleophilic substitution reactions to create novel chemical libraries. The chloro substituent at the 2-position also offers a site for metal-catalyzed cross-coupling reactions. These structural features make it a valuable building block for exploring new chemical space in programs targeting antimicrobial and anticancer agents, as benzoxazole analogues have demonstrated significant activity in these areas . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

2-chloro-7-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5Cl2NO/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2

InChI Key

OZUTZDGVPBBQOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Cl)CCl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenol to Benzoxazole Intermediate

  • Starting Material: 2-Aminophenol
  • Reagents: Hydrochloric acid (4N HCl)
  • Conditions: Refluxing temperature, typically using a sand bath for controlled heating
  • Process: The 2-aminophenol is dissolved in 4N HCl and stirred under reflux. This promotes cyclization to form the benzoxazole ring system.
  • Isolation: After reflux, the solvent is removed under reduced pressure to yield 2-(chloromethyl)benzo[d]oxazole as a solid intermediate.

Introduction of Chloromethyl Group at the 7-Position

  • Method: The chloromethyl group is introduced by reaction with chloromethylating agents such as chloromethyl chloride or via reaction with chloroacetic acid in the presence of hydrochloric acid.
  • Mechanism: Electrophilic substitution at the 7-position of the benzoxazole ring occurs, facilitated by acidic conditions.
  • Typical Conditions: Heating under reflux in acidic media to ensure complete substitution.

Chlorination at the 2-Position

  • Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride can be used to introduce the chloro substituent at the 2-position.
  • Process: The benzoxazole intermediate bearing the chloromethyl group undergoes chlorination to yield the final 2-chloro-7-(chloromethyl)benzo[d]oxazole.
  • Optimization: Reaction temperature and time are controlled to minimize side reactions and maximize yield.
Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Notes
1 2-Aminophenol 4N HCl, reflux Benzoxazole intermediate Cyclization under acidic reflux
2 Benzoxazole intermediate Chloroacetic acid, HCl, reflux 7-(Chloromethyl)benzoxazole Electrophilic chloromethylation
3 7-(Chloromethyl)benzoxazole Chlorinating agent (e.g., SOCl2) 2-Chloro-7-(chloromethyl)benzo[d]oxazole Chlorination at 2-position
  • Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
  • Spectroscopic Analysis:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns.
    • Fourier-transform infrared spectroscopy (FT-IR) identifies characteristic functional groups, such as C-Cl stretches near 550 cm⁻¹.
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, including bond angles and intermolecular interactions.
  • Reaction time and temperature are critical parameters; for example, refluxing for 18 hours in polar aprotic solvents like dimethyl sulfoxide (DMSO) can improve cyclization yields.
  • Recrystallization from ethanol-water mixtures enhances product purity.
  • Lowering temperature during exothermic chlorination steps reduces side reactions and decomposition.
  • Use of triethylamine as a base in some steps facilitates substitution reactions and improves yields.
Parameter Typical Conditions Effect on Yield/Purity
Cyclization temperature Reflux (~100 °C) Ensures complete ring closure
Chloromethylation Acidic reflux (HCl, chloroacetic acid) Efficient substitution at 7-position
Chlorination agent SOCl2 or PCl5, controlled temp Selective chlorination at 2-position
Solvent DMSO, ethanol-water for recrystallization Enhances solubility and purity
Reaction time 12–18 hours Longer times improve conversion
Base Triethylamine (in some steps) Facilitates substitution reactions

The preparation of 2-Chloro-7-(chloromethyl)benzo[d]oxazole is achieved through a well-established multi-step synthetic route involving cyclization of 2-aminophenol, chloromethylation, and chlorination. Careful control of reaction conditions such as temperature, time, and reagent choice is essential to optimize yield and purity. Characterization by NMR, FT-IR, and X-ray crystallography confirms the structure and substitution pattern. These methods are supported by diverse research sources and provide a reliable framework for synthesizing this compound for further chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzoxazole ring.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted benzoxazole derivatives.

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

2-Chloro-7-(chloromethyl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-(chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it interferes with cellular processes, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

The position and nature of substituents on the benzoxazole scaffold significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives
Compound Name Substituents (Position) Functional Groups Key Properties/Activities Reference
2-Chloro-7-(chloromethyl)benzo[d]oxazole Cl (2), CH2Cl (7) Chloro, Chloromethyl High reactivity due to chloromethyl group; potential for nucleophilic substitution reactions
6-Chloro-2-(chloromethyl)benzo[d]oxazole Cl (6), CH2Cl (2) Chloro, Chloromethyl Structural isomer; differences in electronic distribution due to substituent positions
5-Chlorobenzo[d]oxazole derivatives Cl (5) Chloro Reduced bioactivity (IC50: 26.31–102.10 μM) compared to methyl analogs
5-Methylbenzo[d]oxazole derivatives CH3 (5) Methyl Enhanced bioactivity (IC50: 10.50–74.30 μM) due to electron-donating effects
Br-Box (Bromomethyl benzo[d]oxazole) Br (position unspecified) Bromomethyl Higher leaving-group ability compared to chloromethyl; used in photolabile protecting groups
Key Observations:

Substituent Position :

  • The 2- and 7-positions in 2-Chloro-7-(chloromethyl)benzo[d]oxazole create a distinct electronic environment compared to 5-substituted analogs. For example, 5-chloro derivatives exhibit lower bioactivity, likely due to steric hindrance or unfavorable electronic interactions at that position .
  • In contrast, 6-Chloro-2-(chloromethyl)benzo[d]oxazole (a positional isomer) may exhibit altered solubility or reactivity due to the proximity of substituents to the oxazole nitrogen.

Functional Group Effects :

  • Chloromethyl (-CH2Cl) vs. Bromomethyl (-CH2Br) : Bromomethyl groups (e.g., Br-Box) are more reactive in nucleophilic substitutions due to the weaker C-Br bond, making them preferable in photolabile protecting group applications . Chloromethyl derivatives, while less reactive, offer cost advantages and stability.
  • Chloro (-Cl) vs. Methyl (-CH3) : Methyl groups at position 5 enhance bioactivity (IC50 ~10–74 μM) by donating electron density to the aromatic system, whereas chloro substituents reduce activity (IC50 ~26–102 μM) via electron-withdrawing effects .

Reactivity Comparison :

  • Chloromethyl groups undergo nucleophilic substitution (e.g., with amines or thiols) but require harsher conditions than bromomethyl analogs.
  • The chlorine at position 2 may direct further electrophilic substitutions to specific ring positions, influencing derivatization pathways.

Crystallographic and Physical Properties

Evidence from related compounds (e.g., 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) reveals that substituent positions affect molecular geometry and crystal packing :

  • Dihedral Angles: The chloromethyl group in 2-Chloro-7-(chloromethyl)benzo[d]oxazole may induce non-planar conformations, altering intermolecular interactions.
  • Crystal Packing : Van der Waals interactions dominate in halogenated benzoxazoles, leading to dense, stable crystals with high melting points.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Chloro-7-(chloromethyl)benzo[d]oxazole?

  • Methodology : A common approach involves nucleophilic substitution or alkylation of a benzo[d]oxazole precursor. For example, ethyl bromoacetate can react with a chlorinated benzo[d]oxazole intermediate in DMF under reflux with potassium carbonate as a base. The product is isolated via reduced-pressure distillation, followed by recrystallization in ethanol/water .
  • Key Considerations : Optimize reaction time (e.g., 9–18 hours) and stoichiometry to improve yield (reported ~65% in analogous syntheses) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • 1H NMR : Peaks for aromatic protons (δ 7.3–8.1 ppm) and chloromethyl groups (δ 4.5–5.0 ppm) .
  • FTIR : Absorbance bands for C-Cl (~750 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., chloromethyl substituent orientation relative to the benzoxazole ring) .

Q. What are the key physicochemical properties relevant to experimental design?

  • Stability : Stable at room temperature but sensitive to hydrolysis; store under inert conditions .
  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO) .
  • Reactivity : Chloromethyl group participates in nucleophilic substitutions (e.g., with amines or thiols) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties of 2-Chloro-7-(chloromethyl)benzo[d]oxazole?

  • Methodology : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps and charge distribution. For benzoxazole derivatives, substituents like chloromethyl groups reduce band gaps by ~0.5 eV, enhancing electron transport properties .
  • Validation : Compare computed spectra (UV-Vis, IR) with experimental data to refine functional groups’ contributions .

Q. What strategies resolve contradictions in reaction yields for benzoxazole derivatives?

  • Case Study : Discrepancies in alkylation yields (e.g., 50% vs. 70%) may arise from solvent purity or competing side reactions.

  • Mitigation : Use anhydrous DMF, control temperature gradients, and monitor intermediates via TLC .
    • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time) .

Q. How does the chloromethyl group influence bioactivity in antimicrobial assays?

  • Mechanistic Insight : The chloromethyl moiety enhances lipophilicity, improving membrane penetration. In Schiff base derivatives, this group increases MIC values against E. coli by 2–4× compared to non-chlorinated analogs .
  • Experimental Design : Synthesize derivatives with variable substituents and compare zone-of-inhibition data in disk diffusion assays .

Q. What are the challenges in crystallizing 2-Chloro-7-(chloromethyl)benzo[d]oxazole?

  • Crystallization Issues : Polymorphism and solvent inclusion are common.
  • Solutions : Use slow evaporation in ethanol/water mixtures (1:3 v/v) or seed crystals from analogous structures (e.g., 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) .

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